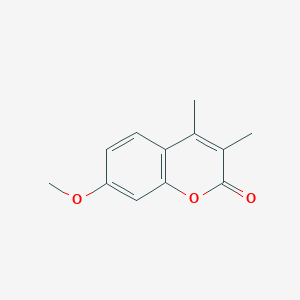![molecular formula C20H14N2O2S B5563893 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5563893.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole core is then coupled with a hydroxyphenyl group through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It forms stable complexes with proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- 2-(4-aminophenyl)benzothiazole
- 5-nitro-1,2-benzothiazol-3-amine
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBQELQHVXFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5563810.png)

![(5Z)-2-(4-Methoxyphenyl)-5-[(5-methylfuran-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B5563820.png)
![1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563833.png)
![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5563844.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide](/img/structure/B5563851.png)
![3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)

![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)
![2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole](/img/structure/B5563899.png)
